5-Methylnicotinic acid hydrochloride
Overview
Description
5-Methylnicotinic acid hydrochloride: is a chemical compound with the molecular formula C7H7NO2·HCl . It is a white crystalline solid that is soluble in water. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and other chemical products.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized by the reaction of 5-methylnicotinic acid with hydrochloric acid. The reaction typically involves heating the acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of reactors and controlled conditions to ensure purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different derivatives of 5-methylnicotinic acid.
Mechanism of Action
Target of Action
5-Methylnicotinic acid hydrochloride, also known as Methyl nicotinate, primarily targets the peripheral vasodilation system . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The compound’s action as a rubefacient, a substance that increases blood circulation and skin temperature, is thought to involve peripheral vasodilation .
Mode of Action
The mode of action of this compound involves the release of prostaglandin D2 . This compound is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This results in enhanced local blood flow at the site of application .
Biochemical Pathways
This compound is involved in the pyridine nucleotide cycle (PNC), a crucial metabolic pathway . In this pathway, nicotinic acid, a precursor of the secondary pyridine metabolites, is derived from pyridine nucleotides . All plants examined convert exogenous nicotinic acid to trigonelline and/or nicotinic acid N-glucoside .
Pharmacokinetics
It is known that niacin, a related compound, is used to treat vitamin deficiencies as well as hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions
Result of Action
The result of the action of this compound is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s ability to enhance local blood flow at the site of application, providing relief from discomfort .
Biochemical Analysis
Biochemical Properties
5-Methylnicotinic acid hydrochloride plays a significant role in biochemical reactions, particularly those involving redox processes and energy metabolism. It interacts with several enzymes, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These enzymes facilitate the transfer of electrons in metabolic pathways, thereby influencing cellular respiration and energy production. Additionally, this compound can modulate the activity of sirtuins, a family of proteins involved in cellular regulation and aging .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it can enhance the expression of antioxidant genes, thereby protecting cells from oxidative damage . Moreover, this compound can affect cellular metabolism by influencing the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and activate specific receptors, such as the G protein-coupled receptors, leading to downstream signaling events. Additionally, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, this compound can inhibit the activity of poly (ADP-ribose) polymerase, an enzyme involved in DNA repair, thereby influencing cellular responses to DNA damage . Furthermore, it can modulate gene expression by acting as a ligand for transcription factors, thereby altering the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are influenced by factors such as temperature, pH, and exposure to light. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for prolonged experimental use . Its degradation products can accumulate over time, potentially affecting cellular function. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cellular metabolism and protect against oxidative stress. At high doses, it can induce toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects of this compound are only apparent within a specific dosage range. Beyond this range, the compound can exert adverse effects, underscoring the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the nicotinate and nicotinamide metabolism pathway. It interacts with enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are involved in the synthesis of nicotinamide adenine dinucleotide (NAD) and its derivatives . These interactions can influence metabolic flux and the levels of key metabolites, thereby affecting cellular energy homeostasis and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by solute carrier family transporters, such as the organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect its bioavailability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, this compound can influence energy metabolism and redox balance, while in the nucleus, it can modulate gene expression by interacting with transcription factors and chromatin . These localization-dependent effects highlight the importance of understanding the subcellular distribution of this compound in biochemical research.
Scientific Research Applications
Chemistry: 5-Methylnicotinic acid hydrochloride is used as an intermediate in the synthesis of other chemical compounds. Biology: It is used in biological studies to understand the effects of nicotinic acid derivatives on biological systems. Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting metabolic and neurological disorders. Industry: It is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Nicotinic Acid: A closely related compound with similar biological and chemical properties.
Pyridine-3-carboxylic Acid: Another structurally similar compound used in various chemical reactions.
Uniqueness: 5-Methylnicotinic acid hydrochloride is unique in its specific applications and the way it interacts with biological systems compared to its similar compounds.
Properties
IUPAC Name |
5-methylpyridine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h2-4H,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZNLVRDMVOJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656935 | |
Record name | 5-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40473-04-9 | |
Record name | 3-Pyridinecarboxylic acid, 5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40473-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxylic acid, 5-methyl-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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